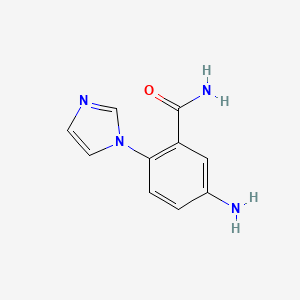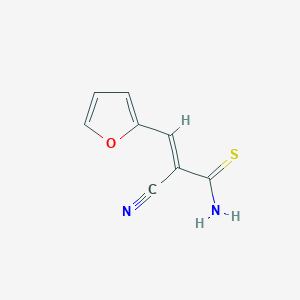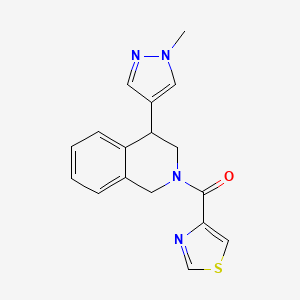![molecular formula C22H17N3O B2560996 6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-16-2](/img/structure/B2560996.png)
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of an indole fused with a quinoxaline ring system, with a phenoxyethyl group attached to the sixth position of the indole ring.
Mechanism of Action
Target of Action
Related quinoxaline derivatives have been reported to inhibit kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus regulating their function and the biochemical pathways they are involved in .
Mode of Action
Similar quinoxaline derivatives have been reported to act as kinase inhibitors . These compounds bind to the kinase enzymes, preventing them from adding phosphate groups to their target proteins. This inhibition can disrupt the normal function of these proteins and alter the biochemical pathways they are involved in .
Biochemical Pathways
These include pathways involved in cell growth and division, signal transduction, and other cellular processes . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can include changes in cell growth and division, alterations in signal transduction pathways, and other cellular responses .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and survival. The compound also affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which are involved in the phosphorylation of proteins and regulation of various cellular processes. By binding to the ATP-binding site of these kinases, the compound prevents their activation and subsequent downstream signaling. Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term studies in vivo have indicated potential cumulative effects, including sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation, without significant toxicity. At higher doses, adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, potentially affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can result in changes in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles. For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, while its presence in the mitochondria enables it to influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the use of 2-phenoxyethylamine and 2,3-dichloroquinoxaline as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors to ensure better control over reaction parameters and improved yields. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the overall energy consumption and making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions include various substituted quinoxalines and indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2,3-diphenyl-quinoxaline: Another quinoxaline derivative with similar structural features but different substituents.
2,3-diphenyl-pyrido[2,3-b]pyrazine: A related compound with a pyridine ring fused to the quinoxaline system.
Uniqueness
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the phenoxyethyl group, which imparts distinct electronic and steric properties, enhancing its interactions with biological targets and its photophysical characteristics .
Properties
IUPAC Name |
6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-2-8-16(9-3-1)26-15-14-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYUGOFXPKPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylate](/img/structure/B2560913.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2560914.png)
![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![ethyl 2-[(2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2560916.png)
![2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)
![1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2560919.png)
![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)


![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2560930.png)


![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide](/img/structure/B2560934.png)
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)
